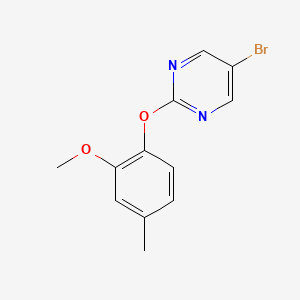

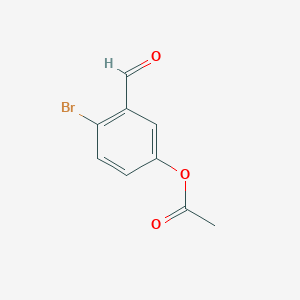

![molecular formula C12H13BrN2O2 B1437609 5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione CAS No. 732962-63-9](/img/structure/B1437609.png)

5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione

Overview

Description

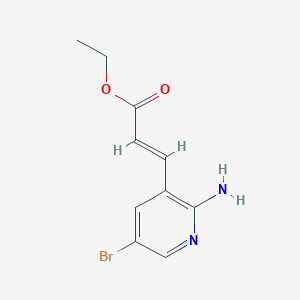

“5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione” is a chemical compound with the CAS Number: 732962-63-9 . It has a molecular weight of 297.15 .

Synthesis Analysis

The synthesis of indole derivatives, such as “5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione”, has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .Molecular Structure Analysis

The molecular structure of “5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione” can be represented by the Inchi Code: 1S/C12H13BrN2O2/c1-14(2)5-6-15-10-4-3-8(13)7-9(10)11(16)12(15)17/h3-4,7H,5-6H2,1-2H3 .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 297.15 .Scientific Research Applications

Antimicrobial Activity

The indole moiety is a common structure found in compounds with antimicrobial properties. Derivatives of indole have been shown to possess significant antimicrobial activity, which makes them valuable in the development of new antibiotics and antiseptic agents . The bromine atom present in this compound could potentially enhance these properties, making it a candidate for further research in antimicrobial drug synthesis.

Anticancer Research

Indole derivatives are known to exhibit anticancer activities. They can interact with various biological targets and disrupt cancer cell proliferation. The unique structure of 5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione may offer a new avenue for the development of antitumor agents, particularly in targeting specific types of cancer cells .

Neuroprotective Agents

The dimethylaminoethyl side chain of the compound suggests potential activity in the central nervous system. Compounds with similar structures have been investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

Indole derivatives have been reported to have anti-inflammatory properties. This compound, with its unique substitutions, could be studied for its efficacy in reducing inflammation, which is a common pathway in many chronic diseases .

Antioxidant Potential

The indole core structure is associated with antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in aging and various diseases. The compound could be synthesized and tested for its ability to scavenge free radicals .

Antiviral and Anti-HIV Activity

Research has indicated that indole derivatives can exhibit antiviral properties, including activity against HIV. The structural features of 5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione may be optimized to enhance these properties, potentially leading to the development of new antiviral drugs .

Antidiabetic Activity

Some indole derivatives have shown promise in antidiabetic drug research. They can act on various biological targets involved in glucose metabolism. This compound could be explored for its potential to regulate blood sugar levels and provide a new treatment option for diabetes .

Chemical Biology and Probe Development

Due to its unique structure, this compound could serve as a chemical probe to study biological processes. It could be used to label or modify proteins, nucleic acids, or other biomolecules, aiding in the understanding of cellular functions and the discovery of new biological pathways .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

5-bromo-1-[2-(dimethylamino)ethyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-14(2)5-6-15-10-4-3-8(13)7-9(10)11(16)12(15)17/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYUCWKGNMXXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)

![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile](/img/structure/B1437546.png)

![[(2-Bromoethoxy)methyl]cyclopropane](/img/structure/B1437549.png)